molecular formula C19H12BrN5 B12636254 2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile CAS No. 920983-17-1

2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile

Cat. No.: B12636254
CAS No.: 920983-17-1
M. Wt: 390.2 g/mol
InChI Key: BCDXWMXEHKYCTK-UHFFFAOYSA-N
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Description

2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with amino, bromoanilino, phenyl, and dicarbonitrile groups, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with a suitable pyridine derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions. The reaction conditions often require specific temperatures, solvents, and pH levels to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and higher yields. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-bromobenzothiazole
  • 4-Bromoaniline
  • 2-Amino-6-arylbenzothiazoles

Uniqueness

2-Amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

920983-17-1

Molecular Formula

C19H12BrN5

Molecular Weight

390.2 g/mol

IUPAC Name

2-amino-6-(4-bromoanilino)-4-phenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C19H12BrN5/c20-13-6-8-14(9-7-13)24-19-16(11-22)17(12-4-2-1-3-5-12)15(10-21)18(23)25-19/h1-9H,(H3,23,24,25)

InChI Key

BCDXWMXEHKYCTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)NC3=CC=C(C=C3)Br)N)C#N

Origin of Product

United States

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